1-Tritylpiperazine

Description

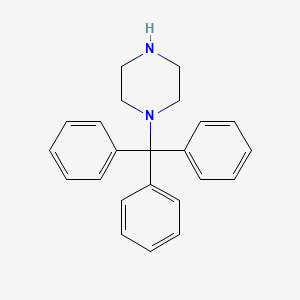

Structure

3D Structure

Properties

IUPAC Name |

1-tritylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)25-18-16-24-17-19-25/h1-15,24H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQWLMVJAIYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467058 | |

| Record name | N-tritylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32422-96-1 | |

| Record name | 1-(Triphenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32422-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tritylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Tritylpiperazine and Its Complex Derivatives

Foundational Synthesis of 1-Tritylpiperazine

The primary route to this compound relies on the direct reaction between piperazine (B1678402) and triphenylmethyl chloride, a method that has been refined for optimal yield and purity.

The most common and direct method for synthesizing this compound involves the nucleophilic substitution reaction between piperazine and triphenylmethyl chloride (trityl chloride) Current time information in Bangalore, IN.google.comprepchem.comambeed.com. Piperazine, acting as a nucleophile, attacks the electrophilic carbon atom of the trityl chloride.

A typical procedure involves dissolving piperazine in a suitable solvent, such as tetrahydrofuran (B95107) (THF) Current time information in Bangalore, IN.prepchem.com or chloroform (B151607) (CHCl3) google.com, often at reduced temperatures (e.g., 0°C) to control the reaction rate and minimize side products. Triphenylmethyl chloride is then added, either in one portion or dropwise. The reaction mixture is stirred, typically for an extended period (e.g., 48 hours at room temperature Current time information in Bangalore, IN.prepchem.com, or refluxed for several hours in chloroform with triethylamine (B128534) as a base google.com), to ensure complete conversion. The presence of a base, such as triethylamine or N,N-diisopropylethylamine, is often beneficial to scavenge the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation google.com.

Table 2.1.1: Representative Synthesis of this compound

| Reagents | Solvent | Temperature | Time | Yield (approx.) | Notes |

| Piperazine, Triphenylmethyl Chloride | THF | 0°C to RT | 48 hours | 7.62 g | Extraction with ether, washing with aq. Na₂CO₃, drying, and chromatography on silica (B1680970) gel. Current time information in Bangalore, IN.prepchem.com |

| Piperazine, Triphenylmethyl Chloride, Et₃N | Chloroform | Reflux | 4+ hours | Not specified | Workup with aq. Na₂CO₃, extraction, drying, and silica gel chromatography. google.com |

Optimization of the foundational synthesis focuses on improving yields, purity, and simplifying isolation. Variations in solvents, bases, reaction temperatures, and reaction times have been explored. For instance, using chloroform with triethylamine and refluxing conditions can also yield the product, albeit with different workup procedures involving aqueous sodium carbonate extraction google.com.

Purification typically involves aqueous workup to remove inorganic salts and excess reagents, followed by chromatographic separation on silica gel. Eluent systems commonly include mixtures of ether, acetonitrile (B52724), and triethylamine Current time information in Bangalore, IN.prepchem.com, or chloroform and methanol (B129727) google.com, to isolate the desired this compound. Characterization methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the product google.com.

Synthesis of Substituted this compound Derivatives

The trityl group can be strategically incorporated or retained while functionalizing the piperazine ring or utilizing the this compound scaffold in more complex molecular architectures.

Directed functionalization often involves using protected piperazine intermediates. For example, N-Boc-N′-trityl piperazine can serve as a substrate for lithiation and subsequent trapping with electrophiles, allowing for regioselective introduction of substituents onto the piperazine ring aksci.com. This strategy leverages the directing effect of the protected nitrogen atoms and the steric influence of the trityl group. The use of strong organolithium bases, such as s-BuLi, in the presence of chelating agents like TMEDA, facilitates the deprotonation at specific positions on the piperazine ring, creating nucleophilic sites for reaction with various electrophiles.

The synthesis of chiral this compound derivatives, such as (R)-3-Methyl-1-Tritylpiperazine, can be achieved through enantioselective synthesis or by tritylation of pre-existing chiral piperazine precursors. A direct approach involves the reaction of enantiomerically pure (R)-(-)-2-Methylpiperazine with triphenylmethyl chloride. This method preserves the stereochemistry of the starting material while introducing the trityl protecting group, yielding the desired chiral derivative prepchem.comlookchem.com. The trityl group's bulk can influence the stereochemical outcome of subsequent reactions or interactions.

Table 2.2.2: Synthesis of a Chiral this compound Derivative

| Starting Material | Reagent | Solvent | Conditions | Product |

| (R)-(-)-2-Methylpiperazine | Triphenylmethyl Chloride | Not specified | Not specified | (R)-4-N-Trityl-2-methyl piperazine prepchem.com |

| (R)-2-Methylpiperazine | Triphenylmethyl Chloride | Not specified | Not specified | (R)-2-Methyl-4-tritylpiperazine lookchem.comaccelachem.com |

This compound and its protected derivatives are frequently employed as crucial building blocks in the synthesis of more complex organic molecules, particularly in pharmaceutical research. The trityl group's role as a protecting group is paramount here, allowing for selective functionalization of other parts of the molecule before its eventual removal.

For instance, the synthesis of compounds like 1-[2-(2-hydroxy-3-(4-tritylpiperazin-1-yl)-propoxy)phenyl]-3-phenylpropan-1-one (FB213) involves the reaction of this compound with an epoxide precursor, 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenyl-propan-1-one. This reaction, typically carried out in a solvent like 2-propanol under reflux, directly incorporates the this compound moiety into a larger molecular framework Current time information in Bangalore, IN..

Furthermore, the preparation of derivatives such as ethyl 4-tritylpiperazine-2-carboxylate exemplifies the use of trityl-protected piperazines as intermediates. In these synthetic schemes, piperazine is first protected with the trityl chloride, and then the remaining nitrogen atom is functionalized, for example, through alkylation, leading to the formation of the carboxylate derivative. Subsequent deprotection of the trityl group can then reveal the free piperazine for further transformations google.com. While direct synthesis details for the methyl ester are less prevalent in the reviewed literature, the principle of using trityl-protected piperazine-2-carboxylates as intermediates for further elaboration is well-established.

Chemical Reactivity and Functional Group Transformations of 1 Tritylpiperazine Scaffolds

Selective Deprotection Strategies of the Trityl Group (e.g., Acid-Mediated Cleavage)

The trityl group is prized for its sensitivity to acidic conditions, which allows for its removal while other protecting groups, such as Boc or Cbz, often remain intact. This selective cleavage is a cornerstone of its use in multistep synthesis.

Acid-mediated cleavage is the most common method for deprotecting the 1-tritylpiperazine nitrogen. The reaction proceeds via the formation of a stable trityl cation, which is favored due to its resonance stabilization across the three phenyl rings. The choice of acid and reaction conditions can be tuned to achieve high selectivity and yield.

Commonly used acidic conditions include solutions of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). sigmaaldrich.comsigmaaldrich.com The concentration of TFA can be varied to control the rate of deprotection. For instance, low concentrations of TFA (e.g., 1-5%) in DCM are often sufficient to cleave the trityl group, especially with the addition of a scavenger. sigmaaldrich.comnih.gov Scavengers, such as triisopropylsilane (B1312306) (TIS) or water, are crucial to trap the liberated trityl cation and prevent it from reattaching to the piperazine (B1678402) nitrogen or reacting with other nucleophilic sites in the molecule. sigmaaldrich.compeptide.com

The following table summarizes various conditions reported for the acid-mediated deprotection of trityl groups, which are applicable to the this compound system.

| Reagent/Conditions | Substrate Type | Notes |

| 1% TFA in DCM | Side-chain protection (e.g., Cys, Ser, Tyr) | Requires a scavenger (e.g., silanes) to drive the equilibrium by trapping the trityl cation. sigmaaldrich.com |

| 5% TFA in DCM | Resin-bound peptides | Used in a flow method to continually remove the detached product and drive the reaction to completion. sigmaaldrich.com |

| 20% Dichloroacetic acid in DCM | Ser(Trt) | An alternative acidic condition for trityl removal. sigmaaldrich.com |

| TFA/Phenol/Water/TIS (88:5:5:2 v/v) | Peptides with trityl-based protecting groups | A common "cleavage cocktail" where TIS acts as the scavenger. peptide.com |

| TFA/DCM | N-Boc, N-Trityl protected diamines | Cleavage of the trityl group occurs, leaving the Boc group intact for subsequent reactions. nih.gov |

The lability of the trityl group to acid allows for orthogonal deprotection strategies in complex molecules. For example, a molecule containing both a trityl group and a tert-butoxycarbonyl (Boc) group can be selectively deprotected. The trityl group can be removed with mild acid (e.g., dilute TFA), leaving the Boc group untouched, which requires stronger acidic conditions for its removal. nih.gov This orthogonality is fundamental in peptide synthesis and the construction of complex heterocyclic frameworks. researchgate.netmdpi.com

Regioselective Functionalization at the Piperazine Nitrogen Atom (post-deprotection)

Once the trityl group is selectively removed from the N-1 position of the piperazine ring, the newly liberated secondary amine becomes a nucleophilic site available for a wide range of functionalization reactions. This two-step sequence—protection of one nitrogen with a trityl group, functionalization at the other nitrogen (N-4), followed by deprotection of N-1—is a powerful strategy for the synthesis of unsymmetrically substituted piperazines.

The deprotected piperazine can undergo various regioselective transformations, including:

Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce alkyl substituents.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to introduce N-alkyl groups. nih.gov

Arylation: Palladium-catalyzed or copper-catalyzed cross-coupling reactions with aryl halides to introduce aryl substituents.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

This strategy is particularly valuable in medicinal chemistry for creating libraries of piperazine derivatives for structure-activity relationship (SAR) studies. For instance, after deprotection of the trityl group, the exposed nitrogen can be coupled with various carboxylic acids to generate a diverse set of amides. researchgate.net Research has shown that after the removal of a Boc protecting group (a similar strategy), the free piperazine nitrogen can be functionalized to build complex molecules, highlighting the general utility of this approach. researchgate.net

The following table provides examples of functionalization reactions that can be performed on a piperazine nitrogen after a protecting group has been removed.

| Reaction Type | Reagents | Product Type |

| Acylation | Carboxylic Acid, Coupling Agents (e.g., EDC, HOBt) | N-Acylpiperazine (Amide) |

| Alkylation | Alkyl Halide (e.g., R-Br), Base | N-Alkylpiperazine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |

| Arylation | Aryl Halide, Pd Catalyst, Ligand, Base | N-Arylpiperazine |

This sequential functionalization ensures that substituents are introduced at specific positions on the piperazine ring, avoiding the formation of undesired isomers that would result from reacting an unprotected piperazine.

Stereocontrol in Derivatization Reactions of Tritylpiperazine Frameworks

Achieving stereocontrol is a significant challenge in the synthesis of substituted piperazines, as they can contain multiple chiral centers. acs.org The tritylpiperazine scaffold can be involved in synthetic routes that aim to control the stereochemistry of the final product. This can be achieved through several asymmetric synthesis strategies. wikipedia.orgiipseries.orgchiralpedia.com

One approach involves using a chiral pool, starting from an enantiomerically pure amino acid to construct a chiral piperazine derivative. rsc.orgresearchgate.net In this context, the trityl group can serve as a bulky protecting group that influences the stereochemical outcome of subsequent reactions through steric hindrance, directing incoming reagents to a specific face of the molecule.

Another strategy is the use of chiral auxiliaries. uwindsor.ca An achiral tritylpiperazine could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reaction at a prochiral center would proceed diastereoselectively, after which the auxiliary can be cleaved to yield an enantiomerically enriched product.

Catalytic asymmetric synthesis represents a highly efficient method for achieving stereocontrol. wikipedia.orgchiralpedia.com While the literature specifically detailing the use of this compound as a direct substrate in a catalytic asymmetric reaction is sparse, the principles are broadly applicable. For example, a deprotected piperazine derived from a trityl-protected precursor could be a substrate in a catalytic asymmetric hydrogenation or C-N cross-coupling reaction to generate a chiral center. nih.gov Research into the palladium-catalyzed carboamination for the synthesis of cis-2,6-disubstituted piperazines demonstrates that high levels of diastereoselectivity can be achieved, underscoring the potential for controlling stereochemistry in piperazine synthesis. nih.gov Although these examples may not always start with this compound, the functionalized piperazines they produce are often intermediates that require selective N-protection/deprotection steps where the trityl group is a suitable candidate.

The development of stereocontrolled syntheses for bicyclic piperazines has been reported, where the stereochemistry is established through an intramolecular SN2 cyclization, yielding a product as a single stereoisomer. acs.orgfigshare.com Such complex scaffolds could subsequently be functionalized using a trityl protecting group strategy to enable further modifications.

Strategic Applications of 1 Tritylpiperazine As a Key Intermediate in Complex Molecule Construction

Elaboration into Nitrogen-Containing Heterocyclic Architectures (e.g., Triazine Core Scaffolds)

1-Tritylpiperazine is an instrumental precursor for the synthesis of complex nitrogen-containing heterocyclic systems, most notably those built upon a triazine core. The 1,3,5-triazine (B166579) ring is a privileged structure in medicinal chemistry, and its derivatives are of significant interest. The construction of substituted triazines often begins with cyanuric chloride, a molecule with three reactive chlorine atoms that can be sequentially displaced by nucleophiles. orgsyn.org

The presence of the bulky trityl group on one of the piperazine (B1678402) nitrogens in this compound sterically hinders that nitrogen, leaving the other nitrogen free to act as a nucleophile. vulcanchem.com This allows for controlled, stepwise reactions. For instance, in the synthesis of 1,3,5-[Tris-piperazine]-triazine, a related protected piperazine, 1-(tert-butoxycarbonyl)-piperazine, is reacted with cyanuric chloride. orgsyn.org A similar strategy can be employed with this compound, where the unprotected nitrogen attacks the electrophilic carbon on the triazine ring.

This reaction can be modulated by controlling the stoichiometry and reaction conditions to achieve mono-, di-, or tri-substituted triazines. The general process involves the nucleophilic aromatic substitution of the chlorine atoms on the triazine ring by the secondary amine of the piperazine derivative. orgsyn.org After the desired level of substitution is achieved, the trityl protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization or to yield the final target molecule. googleapis.com This strategy provides a reliable route to complex triazine-piperazine hybrids, which are scaffolds explored in various research areas. google.comorganic-chemistry.org

Table 1: Synthesis of a Substituted Triazine using a Protected Piperazine Intermediate This table illustrates a general, analogous reaction based on established triazine chemistry.

| Step | Reactant 1 | Reactant 2 | Key Condition | Intermediate/Product | Purpose |

| 1 | Cyanuric Chloride | This compound | Base (e.g., DIPEA), 0°C | 2-Chloro-4,6-bis(4-tritylpiperazin-1-yl)-1,3,5-triazine | Nucleophilic substitution of two chlorine atoms by the unprotected piperazine nitrogen. |

| 2 | 2-Chloro-4,6-bis(4-tritylpiperazin-1-yl)-1,3,5-triazine | Amine (R-NH₂) | Elevated Temperature | 2-(R-amino)-4,6-bis(4-tritylpiperazin-1-yl)-1,3,5-triazine | Substitution of the final chlorine atom to introduce further diversity. |

| 3 | 2-(R-amino)-4,6-bis(4-tritylpiperazin-1-yl)-1,3,5-triazine | Acid (e.g., TFA in DCM) | Room Temperature | 2-(R-amino)-4,6-di(piperazin-1-yl)-1,3,5-triazine | Deprotection of the trityl groups to yield the final tri-substituted piperazine-triazine core. nih.gov |

Precursor for Advanced Piperazine-Containing Scaffolds in Drug Discovery and Organic Synthesis

The piperazine moiety is a common feature in many approved pharmaceutical agents, often referred to as a "privileged scaffold" due to its favorable physicochemical properties and its ability to interact with various biological targets. nih.govnih.govnih.gov this compound serves as a critical starting material for introducing this valuable scaffold into drug candidates during their synthesis. The trityl group allows for the selective modification of other parts of a molecule before revealing the reactive secondary amine of the piperazine ring at a later, strategic stage. smolecule.comlookchem.com

A notable example of this application is found in synthetic routes towards the antidepressant drug vortioxetine (B1682262). googleapis.comgoogle.com In some patented syntheses, a trityl-protected piperazine derivative is used as an intermediate. googleapis.comgoogle.com The synthesis involves coupling the protected piperazine unit to an aryl ring system. The trityl group ensures that only one of the piperazine nitrogens participates in the desired reaction. Once the core structure of the drug is assembled, the trityl group is cleaved under acidic conditions (e.g., using HBr or HCl) to yield the final active pharmaceutical ingredient. googleapis.com This approach highlights the role of this compound as a reliable synthon for incorporating the piperazine ring in a controlled manner, which is essential in multistep syntheses common in drug discovery and development. nih.gov

Table 2: Exemplary Role of Protected Piperazine in Pharmaceutical Synthesis (Vortioxetine Intermediate)

| Step | Starting Material | Reaction | Intermediate | Key Feature of Intermediate |

| 1 | 1-Aryl-4-tritylpiperazine | Lithiation followed by reaction with a disulfide | Trityl-protected vortioxetine precursor | The trityl group protects one piperazine nitrogen, enabling selective functionalization on the aryl ring. googleapis.comgoogle.com |

| 2 | Trityl-protected vortioxetine precursor | Acidic Deprotection | Vortioxetine | The trityl group is removed to reveal the free secondary amine of the piperazine ring, yielding the final drug molecule. googleapis.com |

Contribution to the Construction of Novel and Privileged Molecular Frameworks

A "privileged scaffold" is a molecular framework that can serve as a template for developing ligands for multiple, distinct biological targets. d-nb.infonih.gov The piperazine ring is considered one such scaffold. nih.govtaylorandfrancis.com The utility of this compound extends beyond being a simple building block; it is a key tool for creating novel and privileged molecular frameworks. By providing a mono-protected piperazine, it allows chemists to append the piperazine moiety to other complex fragments or to build elaborate structures off the second, unprotected nitrogen atom. vulcanchem.comsmolecule.com

The trityl group's lability under mild acidic conditions, while remaining stable to many other reagents, allows for orthogonal protection strategies in complex molecule synthesis. nih.goviris-biotech.de This means chemists can selectively remove the trityl group without disturbing other protecting groups in the molecule, enabling precise, multi-step synthetic sequences. This level of control is crucial for constructing novel three-dimensional structures that can be used to probe biological systems or to serve as the basis for new therapeutic agents. rsc.org The synthesis of diverse libraries of compounds for high-throughput screening often relies on such robust and predictable chemical transformations, where intermediates like this compound allow for the systematic introduction of a key pharmacophoric element—the piperazine ring—into a multitude of molecular contexts. orgsyn.orgufrj.br

Spectroscopic and Advanced Structural Elucidation Techniques for 1 Tritylpiperazine

Chromatographic Techniques for Purity Assessment and Identity Confirmation (e.g., HPLC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are indispensable tools for assessing the purity and confirming the identity of chemical compounds like 1-Tritylpiperazine. These hyphenated techniques offer a powerful combination of separation capabilities and sensitive detection, enabling the identification and quantification of even trace impurities resolvemass.caveeprho.combiomedres.usmeasurlabs.com.

Principles of HPLC-MS for this compound Analysis

HPLC-MS operates by first separating the components of a sample using High-Performance Liquid Chromatography. The separated analytes are then introduced into a Mass Spectrometer (MS) via an interface, which ionizes them and measures their mass-to-charge ratio (m/z) measurlabs.com. This allows for both the retention time-based identification characteristic of chromatography and the mass-based identification characteristic of mass spectrometry.

For this compound, HPLC-MS can be employed to:

Determine Purity: By separating this compound from any synthetic byproducts, residual starting materials, or degradation products, HPLC can provide a chromatogram where the area of the main peak relative to the total peak area indicates the compound's purity mtoz-biolabs.com. A pure compound ideally yields a single, sharp peak.

Confirm Identity: The mass spectrum generated by the MS detector provides a molecular fingerprint. The molecular ion peak ([M+H]⁺ for this compound, with a theoretical monoisotopic mass of approximately 355.22 g/mol ) and characteristic fragmentation patterns can be compared to known spectra or theoretical predictions to confirm the compound's identity ambeed.comsavemyexams.com.

Identify Impurities: Any peaks eluting at different retention times than this compound, or any unexpected ions in the mass spectrum, can indicate the presence of impurities. MS/MS (tandem mass spectrometry) can further fragment these ions to elucidate their structures chimia.chajprd.com.

Chromatographic Conditions and Detection

While specific optimized methods for this compound are not universally published, general approaches for similar piperazine (B1678402) derivatives provide a framework. Reverse-phase HPLC, often utilizing C18 columns, is a common choice. Mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a buffer or additive like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve ionization efficiency thermofisher.comresearchgate.net. Gradient elution, where the ratio of organic solvent to aqueous phase changes over time, is frequently used to achieve optimal separation of compounds with varying polarities.

Mass detection can be performed using various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are suitable for polar and semi-polar molecules like this compound uva.nl. Detection in the positive ion mode is typical for amines.

Fragmentation Patterns and Identity Confirmation

The fragmentation pattern of this compound in mass spectrometry provides crucial structural information for identity confirmation. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of amine and aromatic compound fragmentation apply. The trityl group (triphenylmethyl) is a bulky, aromatic moiety that is expected to influence fragmentation.

Common fragmentation pathways for piperazine derivatives can involve:

Alpha-cleavage: Cleavage of a C-C bond adjacent to the nitrogen atom, leading to fragment ions.

Loss of small neutral molecules: Such as ammonia (B1221849) or amines.

Fragmentation of the trityl group: The trityl group itself can undergo fragmentation, potentially involving the loss of phenyl groups or cleavage within the phenyl rings, though the intact trityl cation ([M-piperazine]⁺) might also be observed.

For example, in the analysis of other piperazine derivatives, specific fragment ions are observed that help distinguish them. For this compound, a molecular ion peak at approximately m/z 355.22 ([M+H]⁺) would be expected. Further fragmentation might yield ions related to the loss of parts of the trityl group or cleavage within the piperazine ring.

Purity Assessment Data

Purity assessment in HPLC-MS relies on the chromatographic separation. A pure sample of this compound would ideally show a single major peak at its characteristic retention time. The presence of other peaks indicates impurities. For instance, a study on a related compound, N-cyclohexyl-4-tritylpiperazine-1-carbothioamide, reported a retention time of 7.98 minutes using HPLC doi.org. While this is not directly for this compound, it illustrates the type of data obtained.

Illustrative Data Table: Hypothetical HPLC-MS Purity Assessment of this compound

The following table presents a hypothetical scenario for the HPLC-MS analysis of this compound, demonstrating typical data points for purity assessment.

| Parameter | Value | Units | Notes |

| Compound | This compound | N/A | Target Analyte |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | N/A | Standard reverse-phase column |

| Mobile Phase A | 0.1% Formic Acid in Water | N/A | Aqueous component |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | N/A | Organic component |

| Gradient Program | 50% B for 2 min, then to 95% B over 15 min | N/A | Example gradient for optimal separation |

| Flow Rate | 1.0 | mL/min | Typical flow rate for analytical HPLC |

| Column Temperature | 30 | °C | Standard operating temperature |

| Injection Volume | 10 | µL | Sample volume injected |

| Detection Method | ESI-MS (Positive Ion Mode) | N/A | Electrospray Ionization, detecting positive ions |

| Expected [M+H]⁺ | 355.22 | m/z | Theoretical monoisotopic mass + proton |

| Observed RT | 9.5 | minutes | Retention Time of the main peak (example value) |

| Observed m/z | 355.22 | m/z | Observed mass-to-charge ratio corresponding to the main peak |

| Peak Purity | >98.0 | % Area | Percentage of the main peak area relative to total peak area |

| Identified Impurity 1 | Unknown | N/A | Peak eluting at 8.2 min, m/z 371.25 |

| Identified Impurity 2 | Unknown | N/A | Peak eluting at 11.0 min, m/z 310.18 |

Research Findings and Applications

HPLC-MS is a cornerstone in pharmaceutical analysis for ensuring the quality and safety of active pharmaceutical ingredients (APIs) and drug products resolvemass.caveeprho.combiomedres.us. It is particularly valuable for impurity profiling, which involves identifying and quantifying impurities that may arise from synthesis, degradation, or storage resolvemass.caajprd.com. For compounds like this compound, which might be used as intermediates or in research, HPLC-MS provides robust data for characterization. For example, while not directly on this compound, studies on other piperazine derivatives have utilized LC-MS/MS for comprehensive screening and identification, demonstrating its applicability to this class of compounds researchgate.net. The technique's sensitivity allows for the detection of impurities at very low levels, crucial for meeting stringent regulatory requirements veeprho.combiomedres.us.

Computational and Theoretical Investigations of 1 Tritylpiperazine and Associated Reactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for calculating the electronic structure of materials and molecules. It is instrumental in determining the ground-state properties of a system by solving the Kohn-Sham equations, which relate the total energy of the system to its electron density. For a compound like 1-Tritylpiperazine, DFT calculations would typically be employed to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (minimum energy conformation) by systematically adjusting atomic positions until forces on all atoms are minimized. This process yields optimized bond lengths, bond angles, and dihedral angles, providing a precise structural representation.

Electronic Structure Analysis: Calculate key electronic properties such as the distribution of electron density, atomic charges (e.g., Mulliken charges), frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and their energy gap (HOMO-LUMO gap). These parameters offer insights into the molecule's reactivity, stability, and electronic transitions.

Vibrational Analysis: Predict infrared (IR) and Raman spectra by calculating vibrational frequencies, which can be compared with experimental data for structural validation.

While specific DFT studies focusing on the electronic structure and geometry optimization of this compound were not identified in the reviewed literature, these methods are standard for characterizing organic molecules. For instance, DFT has been extensively applied to determine the optimized geometries and electronic properties of various organic compounds, aiding in the understanding of their chemical behavior nih.govnih.govmdpi.comstackexchange.com.

Illustrative Data Table Type for DFT Calculations:

| Parameter | Value (e.g., Å or eV) | Computational Method/Level |

| Optimized Bond Length (C-N) | X.XX | DFT (e.g., B3LYP/6-31G) |

| Optimized Bond Angle (C-N-C) | XXX.X | DFT (e.g., B3LYP/6-31G) |

| HOMO Energy | -X.XX | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | -Y.YY | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Z.ZZ | DFT (e.g., B3LYP/6-31G*) |

| Partial Charge (N) | +X.XX | DFT (Mulliken analysis) |

Note: Specific numerical values for this compound are not available from the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By integrating Newton's equations of motion, MD simulations can model the movement of atoms and molecules over time, providing insights into conformational changes, flexibility, and interactions. For this compound, MD simulations could be used to:

Conformational Analysis: Explore the ensemble of possible three-dimensional structures a molecule can adopt. This includes identifying stable conformers, their relative energies, and the energy barriers between them, which is crucial for understanding molecular recognition and binding.

Intermolecular Interactions: Investigate how this compound interacts with its environment, such as solvent molecules, other chemical species, or biological targets. This involves analyzing hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects. Metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radial Distribution Functions (RDF) are commonly used to quantify these aspects dovepress.combiorxiv.org.

Although specific MD simulations focused on this compound were not detailed in the provided search results, MD is a standard tool for such analyses. For example, MD simulations have been used to study the conformational dynamics of proteins and their interactions with ligands, as well as to understand molecular interactions in amorphous solid dispersions dovepress.combiorxiv.orgnih.govgoogle.com. These studies demonstrate the capability of MD to reveal dynamic processes and interaction patterns.

Illustrative Data Table Type for Molecular Dynamics Simulations:

| Simulation Parameter | Value/Observation | Method/Analysis |

| RMSD | Average: X.XX Å; Fluctuation: ±Y.YY Å | MD Simulation (e.g., 100 ns) |

| Radius of Gyration (Rg) | Average: X.XX Å | MD Simulation |

| Hydrogen Bonds (per molecule) | Average: X.X (e.g., with solvent) | MD Simulation + H-bond analysis |

| Dominant Conformer | Conformer A (e.g., specific dihedral angles) | Conformational clustering analysis |

| Interaction Energy | X.XX kcal/mol (e.g., with a hypothetical target) | MD trajectory analysis (e.g., MM/GBSA) |

Note: Specific numerical values for this compound are not available from the reviewed literature.

Mechanistic Pathway Elucidation of Chemical Transformations Involving this compound or its Analogues

Understanding the step-by-step process by which chemical reactions occur, known as mechanistic pathway elucidation, is fundamental to chemical synthesis and reaction optimization. Computational chemistry, particularly DFT, plays a vital role in this endeavor by enabling the identification of transition states, intermediates, and reaction energies.

For transformations involving this compound or its derivatives, computational studies can:

Map Reaction Coordinates: Identify the lowest energy pathway from reactants to products, including the structures and energies of transition states (the highest energy points along the reaction path) and any transient intermediates.

Predict Reactivity: Elucidate how structural modifications or reaction conditions influence the reaction mechanism and outcome.

While detailed mechanistic studies specifically on this compound were not extensively detailed in the provided snippets, one study mentioned computational investigations into reaction mechanisms, noting that "Computational studies showed that reductive elimination to form the C-Ar bond was the rate-determining step" in a context involving a related N-Boc-N'-trityl piperazine (B1678402) derivative whiterose.ac.uk. This highlights the application of computational methods to understand reaction kinetics and pathways. General approaches often involve DFT calculations to find transition states and intrinsic reaction coordinates (IRC) to confirm the connectivity between transition states and minima frontiersin.org.

Illustrative Data Table Type for Mechanistic Pathway Elucidation:

| Reaction Step | Reactant/Intermediate/Product | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Computational Method |

| Step 1 | Reactant A -> TS1 | X.XX | 0.0 | DFT (e.g., B3LYP) |

| Step 2 | TS1 -> Intermediate B | -Y.YY | +Z.ZZ | DFT (e.g., B3LYP) |

| Step 3 | Intermediate B -> TS2 | A.AA | B.BB | DFT (e.g., B3LYP) |

| Step 4 | TS2 -> Product C | -C.CC | D.DD | DFT (e.g., B3LYP) |

Note: Specific numerical values for this compound reaction pathways are not available from the reviewed literature.

Application of Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Quantum Mechanical/Molecular Mechanical (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger, less active surrounding environment. This multiscale approach is particularly powerful for studying complex systems where a full QM treatment would be computationally prohibitive.

QM/MM methods are applied to:

Enzyme Catalysis: Simulating enzymatic reactions where the active site requires QM treatment, while the protein and solvent are treated with MM force fields nih.govcecam.orgmpg.dewikipedia.org.

Biomolecular Processes: Investigating chemical reactions, ligand binding, and conformational changes within biological macromolecules.

Complex Chemical Systems: Studying reactions in condensed phases or complex environments where electrostatic polarization and charge transfer are significant.

The Nobel Prize in Chemistry in 2013 was awarded to Martin Karplus, Michael Levitt, and Arieh Warshel for "the development of multiscale models for complex chemical systems," underscoring the significance of QM/MM approaches cecam.orgwikipedia.orguiuc.edu. These methods allow for the detailed study of reaction mechanisms and interactions that are difficult to probe experimentally.

Although specific QM/MM studies involving this compound were not found in the reviewed literature, the methodology is broadly applicable to any chemical system where a localized region of high chemical interest is embedded within a larger, classical environment.

Illustrative Data Table Type for QM/MM Approaches:

| System Component | Method | Key Property / Energy (e.g., kcal/mol) |

| Active Site | QM (e.g., DFT) | Reaction barrier (TS energy) |

| Protein | MM | Non-bonded interactions |

| Solvent | MM | Solvation energy |

| QM-MM Interface | QM/MM coupling | Electrostatic interaction energy |

| Ligand Binding | QM/MM | Binding free energy |

Note: Specific numerical values for this compound using QM/MM are not available from the reviewed literature.

Future Research Directions and Emerging Trends for 1 Tritylpiperazine

Development of Green and Sustainable Synthetic Routes for 1-Tritylpiperazine

The synthesis of this compound and its derivatives is undergoing a paradigm shift towards environmentally benign methodologies. Traditional synthetic routes often rely on hazardous solvents and multi-step processes that generate significant waste. nih.gov The development of "green" chemistry approaches is a key area of future research, aiming to enhance efficiency, reduce costs, and minimize environmental impact. mdpi.comresearchgate.net

Key strategies in this domain include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically shorten reaction times and often increase product yields. mdpi.com For piperazine (B1678402) derivatives, microwave-assisted synthesis can facilitate reactions that would otherwise require prolonged heating under harsh conditions. nih.gov

Sonochemistry: The application of ultrasound in chemical reactions can promote faster and more efficient synthesis. nih.govresearchgate.net Sonochemical methods are being explored for synthesizing heterocyclic compounds in aqueous media, thereby reducing the reliance on volatile organic solvents. mdpi.comnih.gov

Photoredox Catalysis: This approach uses visible light to drive chemical reactions, offering a milder and more selective alternative to traditional methods. researchgate.netorganic-chemistry.org Recent advances have demonstrated the power of photoredox catalysis for the C-H functionalization of piperazines, enabling the direct introduction of aryl, vinyl, and alkyl groups under mild conditions. researchgate.netmdpi.com This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.

Green Solvents and Catalysts: Research is focused on replacing conventional solvents with more sustainable alternatives like water or bio-based solvents. nih.gov Furthermore, the use of heterogeneous catalysts and phase-transfer catalysts (PTC) can simplify product purification and catalyst recycling, aligning with the principles of green chemistry. nih.govmdpi.com

| Green Synthesis Technique | Key Advantages for Piperazine Derivatives | Representative Findings |

| Microwave-Assisted Synthesis | - Drastically reduced reaction times- Improved reaction yields- Enhanced reaction selectivity | Can be used for the rapid synthesis of 1,3,5-triazine (B166579) derivatives, a related nitrogen heterocycle, often in solvent-free conditions. chim.it Enables efficient N-alkylation reactions. nih.gov |

| Sonochemistry | - Use of environmentally benign solvents like water- Short reaction times (often under 5 minutes)- High yields (>75%) | A sonochemical protocol for 1,3,5-triazine derivatives was found to be 13 times "greener" than classical heating methods. nih.govresearchgate.net |

| Photoredox Catalysis | - Mild reaction conditions (visible light, room temp)- High functional group tolerance- Enables direct C-H functionalization | Iridium-based photocatalysts can be used for the direct C-H arylation and alkylation of N-Boc piperazines. researchgate.netmdpi.com This strategy avoids complex multi-step syntheses. nih.gov |

| Flow Chemistry | - Simplified workup and purification- Improved safety and scalability- Integration with other green techniques | Photoredox C-H functionalization of piperazines has been successfully implemented under continuous flow conditions, replacing copper catalysts and simplifying the process. mdpi.com |

Exploration of Novel Chemo- and Regioselective Transformations of this compound Derivatives

Beyond its role as a protecting group, the this compound scaffold presents opportunities for complex molecular engineering through selective chemical transformations. Future research will focus on developing novel reactions that can precisely modify the piperazine ring or its substituents, leading to a vast expansion of its chemical diversity. researchgate.net

A primary area of interest is the C-H functionalization of the piperazine ring. researchgate.net While about 80% of current piperazine-containing drugs are substituted only at the nitrogen atoms, methods for selective carbon atom functionalization are rapidly advancing. researchgate.net These reactions allow for the direct introduction of new chemical groups onto the piperazine backbone, creating novel molecular architectures that were previously difficult to access.

Key research trends include:

Direct α-C–H Lithiation: This method allows for the selective deprotonation and subsequent functionalization of the carbon atom adjacent to a nitrogen atom in N-Boc protected piperazines. mdpi.com

Photoredox-Catalyzed C-H Functionalization: As mentioned previously, this powerful technique enables the introduction of aryl, heteroaryl, and alkyl groups at specific positions on the piperazine ring through a radical-based mechanism. mdpi.com

Control of Regioselectivity: A significant challenge and a major focus of research is controlling which specific carbon or nitrogen atom reacts. mdpi.comnih.govurfu.ru The choice of catalyst, solvent, and reaction conditions can influence the outcome, allowing chemists to selectively target different positions on the molecule. mdpi.comurfu.ru For instance, the nature of substituents and the presence of acid or temperature changes can switch the preferential site of a nucleophilic attack. mdpi.comnih.gov

The development of these selective transformations will enable the creation of highly substituted piperazine derivatives with precisely controlled three-dimensional structures, which is crucial for applications in drug discovery and materials science. researchgate.netresearchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of novel compounds for drug screening and materials discovery has spurred the integration of synthetic chemistry with automation. This compound and its derivatives are ideal candidates for inclusion in automated and high-throughput synthesis platforms due to their modular nature. nih.gov

Future developments in this area are expected to involve:

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.gov By integrating solid-phase synthesis with flow systems, complex molecules like prexasertib (B560075) and its derivatives can be produced in a fully automated fashion. nih.gov This approach allows for the on-demand synthesis of molecules by simply changing the input reagents. nih.gov

Cartridge-Based Automated Synthesis: This technology simplifies the synthetic process by using pre-packaged reagent cartridges for specific chemical reactions. youtube.com A user can perform a complex transformation by simply inserting the starting material and a cartridge into an automated synthesizer. youtube.comrsc.org This "plug-and-play" approach makes advanced synthetic chemistry accessible to a broader range of researchers and accelerates the discovery process. youtube.com

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of numerous reaction conditions (catalysts, solvents, temperatures) in parallel. This technology was instrumental in discovering the photoredox-catalyzed C-H arylation of piperazines and will continue to be vital for optimizing new transformations of this compound derivatives. mdpi.com

By leveraging these automated platforms, researchers can rapidly generate extensive libraries of this compound analogs for biological screening or materials testing, significantly accelerating the pace of innovation. nih.govbiotage.com

| Platform | Application to this compound Synthesis | Key Benefits |

| Continuous-Flow Synthesis | Automated multi-step synthesis of complex piperazine-containing molecules. | - Enhanced safety and control- High reproducibility and scalability- On-demand synthesis of derivatives nih.gov |

| Cartridge-Based Automation | Simplified, one-button synthesis of functionalized piperazine derivatives. | - Ease of use, minimal training required youtube.com- Safe handling of reagents- Rapid production of isolated compounds rsc.org |

| High-Throughput Screening | Discovery and optimization of novel chemo- and regioselective reactions. | - Accelerated discovery of optimal reaction conditions- Efficient exploration of chemical space mdpi.com |

Advanced Applications in Supramolecular Chemistry and Materials Science

The unique structural features of this compound make it an attractive building block for the construction of complex supramolecular assemblies and advanced functional materials. rsc.org The bulky trityl group can direct the spatial arrangement of molecules, while the piperazine core can participate in non-covalent interactions like hydrogen bonding. rsc.orgresearchgate.net

Emerging applications in this field include:

Supramolecular Polymers and Networks: Piperazine derivatives can form well-defined hydrogen-bonded networks. rsc.org By combining this compound with complementary molecules, it may be possible to create self-assembling polymers and porous crystalline structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). researchgate.net

Molecular Recognition and Sensing: The piperazine and related triazine scaffolds are known to participate in molecular recognition events. chim.itresearchgate.net The well-defined structure of this compound derivatives could be exploited to create host molecules that selectively bind to specific guest molecules, with potential applications in chemical sensing or separation technologies.

Photo- and Electroluminescent Materials: The 1,3,5-triazine ring, a related nitrogen heterocycle, is a core component in many organic light-emitting diode (OLED) materials. rsc.org Research into functionalized this compound derivatives could lead to the development of new materials with tailored electronic and photophysical properties for applications in displays, lighting, and optical sensors. rsc.org The versatility of the piperazine scaffold allows for the construction of star-shaped or dendritic molecules that are of interest for their non-linear optical properties. researchgate.netrsc.org

The exploration of this compound in materials science is still in its early stages, but its combination of a rigid, bulky protecting group and a versatile heterocyclic core provides a rich platform for designing the next generation of smart materials and supramolecular systems. nih.govrsc.org

Q & A

Q. How can computational chemistry predict the metabolic pathways of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.